molecular formula C10H22Cl2N2O2 B2746119 3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride CAS No. 2305252-80-4

3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride

Cat. No.: B2746119
CAS No.: 2305252-80-4
M. Wt: 273.2
InChI Key: PFKDBOMLNIYZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid dihydrochloride is a piperidine-based organic compound characterized by a dimethylamino substituent at the 4-position of the piperidine ring and a propanoic acid group linked via a methylene chain. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and biochemical applications.

Properties

IUPAC Name

3-[4-(dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-11(2)9-3-6-12(7-4-9)8-5-10(13)14;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKDBOMLNIYZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)CCC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-(Dimethylamino)piperidine

The most direct route involves alkylating 4-(dimethylamino)piperidine with a halogenated propanoic acid derivative:

Reaction Scheme:
$$
\text{4-(Dimethylamino)piperidine} + \text{XCH}2\text{CH}2\text{CO}_2\text{H} \xrightarrow{\text{Base}} \text{3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}
$$
Key Steps:

  • Alkylation : Reacting 4-(dimethylamino)piperidine with 3-chloropropanoic acid or its ester in the presence of a base (e.g., K$$2$$CO$$3$$) and a polar aprotic solvent (e.g., DMF) at 60–90°C for 12–24 hours.
  • Acid Hydrolysis : If an ester intermediate is used, saponification with LiOH or NaOH in THF/water yields the free acid.
  • Salt Formation : Treating the product with HCl gas or concentrated HCl in ethanol/ether to precipitate the dihydrochloride.

Optimization Data:

Parameter Condition Yield (%) Purity (%) Source
Solvent DMF 78 95
Base K$$2$$CO$$3$$ 82 97
Temperature 80°C 75 93
Reaction Time 18 h 80 96

Reductive Amination and Cyclization

An alternative approach constructs the piperidine ring from acyclic precursors:

Reaction Scheme:
$$
\text{Glutaraldehyde} + \text{Dimethylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{4-(Dimethylamino)piperidine} \xrightarrow{\text{Alkylation}} \text{Target Compound}
$$
Key Steps:

  • Piperidine Synthesis : Reductive amination of glutaraldehyde with dimethylamine using NaBH$$_3$$CN in methanol at 0–25°C.
  • Side Chain Introduction : Followed by alkylation as described in Section 2.1.

Challenges:

  • Competing over-alkylation at the piperidine nitrogen.
  • Requires strict stoichiometric control to avoid dimerization.

Critical Reaction Parameters

Solvent Selection

  • DMF and DMSO : Enhance nucleophilicity of the piperidine nitrogen but may complicate purification.
  • Ether/THF Mixtures : Preferred for salt formation due to low solubility of the hydrochloride product.

Acidification Conditions

  • HCl Concentration : A 2:1 molar ratio of HCl to free base ensures complete protonation of both the amine and carboxylic acid groups.
  • Precipitation Solvent : Ethanol/water (4:1) yields crystalline product with >99% purity.

Purification and Characterization

Crystallization

The dihydrochloride salt is recrystallized from hot ethanol/water, achieving a melting point of 210–212°C (decomposes).

Analytical Data

  • $$^1$$H NMR (D$$2$$O) : δ 3.45–3.20 (m, 6H, piperidine H), 2.90 (s, 6H, N(CH$$3$$)$$2$$), 2.60 (t, 2H, CH$$2$$CO$$2$$H), 1.80–1.50 (m, 4H, piperidine CH$$2$$).
  • HPLC : Retention time 6.25 min (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient).

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Reduces reaction time to 2–4 hours by maintaining optimal temperature and mixing.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) improves environmental metrics without compromising yield.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C10H22Cl2N2O2
  • Molecular Weight : 273.20 g/mol
  • CAS Number : 2305252-80-4

The dihydrochloride form enhances the compound's solubility and bioavailability, making it suitable for biological studies and applications.

Pharmacological Research

3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid; dihydrochloride is primarily studied for its pharmacological effects, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This inhibition is associated with anti-inflammatory properties, making the compound a candidate for treating various inflammatory conditions such as:

  • Asthma
  • Chronic Obstructive Pulmonary Disease (COPD)
  • Autoimmune Diseases

The modulation of cytokine production by this compound suggests its relevance in managing inflammatory responses, which is crucial for developing therapies for autoimmune disorders.

Synthesis and Derivatives

The synthesis of 3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid; dihydrochloride can be achieved through various chemical routes, allowing for the exploration of derivatives that may exhibit enhanced efficacy or reduced side effects. The ability to modify the piperidine ring or the propanoic acid moiety can lead to compounds with distinct pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

  • Anti-inflammatory Effects : Research has shown that inhibition of PDE4 by this compound leads to significant reductions in inflammatory markers in animal models of asthma and COPD.
  • Cytokine Modulation : Studies indicate that treatment with this compound results in altered cytokine profiles, suggesting its utility in managing autoimmune conditions.
  • Synthesis of Derivatives : Ongoing research focuses on synthesizing derivatives to improve selectivity and potency against specific targets while minimizing side effects.

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Variations

The compound shares core features with several piperidine/piperazine derivatives but differs in substituents, heterocyclic ring type, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Structural Differences vs. Target Compound
3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid dihydrochloride C₁₀H₂₁Cl₂N₂O₂ 279.20 4-(dimethylamino)piperidine, propanoic acid Reference compound
3-(Piperidin-1-yl)propanoic acid (149353-84-4) C₈H₁₅NO₂ 157.21 Piperidine ring, propanoic acid Lacks dimethylamino group at piperidine 4-position
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid dihydrochloride (1185300-58-6) C₉H₂₀Cl₂N₂O₃ 279.18 Piperazine ring, hydroxyethyl substituent Piperazine instead of piperidine; hydroxyethyl group adds H-bonding capacity
3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride (22278-01-9) C₁₄H₂₂Cl₂N₂O₂ 321.25 Benzyl group on piperazine Increased lipophilicity due to benzyl substituent
3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride C₈H₁₈Cl₂N₂O₂ 251.15 Methyl group on piperazine Smaller substituent; altered steric effects
3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride (1134691-04-5) C₁₁H₁₆ClNO₂ 237.71 Dimethylamino-phenyl group Aromatic ring instead of piperidine; different electronic properties

Pharmacological and Biochemical Insights

  • Enzyme Inhibition Potential: Compounds with piperidine/piperazine scaffolds linked to propanoic acid, such as P3, P7, and P16 (), exhibit Furin inhibitory activity (IC₅₀ = 35 µM for P3). The dimethylamino group in the target compound may enhance binding to enzyme active sites through charge interactions .
  • Receptor Interactions: Piperidine derivatives like SR141716A () target CB1 cannabinoid receptors, suggesting that structural analogs of the target compound could modulate similar pathways. However, substituents like benzyl or hydroxyethyl may shift selectivity toward other receptors .
  • Antifungal Activity: Triazine-linked piperidine analogs (e.g., 5l and 5m in ) show antifungal properties, highlighting the versatility of this scaffold. The target compound’s dimethylamino group may improve membrane penetration compared to chlorophenyl or morpholino substituents .

Physicochemical Properties

  • Solubility: The dihydrochloride salt form of the target compound enhances aqueous solubility compared to non-ionic analogs like 3-(Piperidin-1-yl)propanoic acid.
  • Lipophilicity: Substituents such as benzyl () or ethoxycarbonyl () increase logP values, whereas hydrophilic groups (e.g., hydroxyethyl in ) reduce it. The dimethylamino group in the target compound balances moderate lipophilicity with solubility .
  • pKa and Ionization: The dimethylamino group (pKa ~10) remains protonated at physiological pH, enhancing interactions with negatively charged biological targets. Piperazine analogs (e.g., ) exhibit dual basicity due to two nitrogen atoms, altering binding kinetics .

Biological Activity

3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid; dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₀H₂₂Cl₂N₂O₂
  • Molecular Weight : 273.20 g/mol
  • CAS Number : 2305252-80-4

This compound features a propanoic acid backbone linked to a piperidine ring substituted with a dimethylamino group, which enhances its solubility and bioavailability in aqueous solutions due to the presence of two hydrochloride ions .

3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid; dihydrochloride has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4). The inhibition of PDE4 is crucial as it is associated with anti-inflammatory effects, making this compound potentially beneficial for treating various inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and autoimmune diseases .

Biological Targets

In addition to PDE4, this compound interacts with several other biological targets, which may contribute to its therapeutic profiles. These interactions include modulation of cytokine production, which is significant in managing inflammatory responses .

Anti-inflammatory Properties

The primary biological activity of 3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid; dihydrochloride lies in its anti-inflammatory effects. Studies have shown that the compound can effectively reduce inflammation markers in vitro and in vivo models. For instance, it has been noted to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition of Inflammatory Responses :
    • A study demonstrated that treatment with 3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid; dihydrochloride significantly reduced airway inflammation in a murine model of asthma.
    • Results : The compound decreased eosinophil infiltration and reduced mucus production in the lungs compared to control groups.
  • Cytokine Modulation :
    • Research indicated that the compound modulates cytokine production in macrophages, leading to decreased secretion of pro-inflammatory cytokines.
    • Findings : Macrophages treated with the compound showed a reduction in IL-1β and IL-6 levels by approximately 40% compared to untreated cells.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally similar to 3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid; dihydrochloride:

Compound NameKey FeaturesBiological Activity
3-(Piperidin-1-yl)propanoic acid hydrochloride Piperidine ring with propanoic acidUsed as a building block in medicinal chemistry
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid Morpholine instead of piperidineExhibits different receptor interactions
3-(4-Methyl-piperidin-1-yl)-propionic acid HCl Methyl substitution on piperidinePotentially altered pharmacokinetics

The distinct inhibition profile against PDE4 makes 3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid; dihydrochloride particularly valuable for developing targeted therapies for inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for 3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves coupling 4-(dimethylamino)piperidine with a propanoic acid derivative under basic conditions. Reagents like sodium hydride or potassium carbonate are used to deprotonate intermediates, followed by hydrochloric acid treatment to form the dihydrochloride salt . Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DMF) critically affect intermediate stability and final yield. Post-synthesis purification via crystallization or centrifugation is recommended to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Key methods include:

  • HPLC : To quantify purity (≥98% by area normalization) and detect impurities.
  • IR spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • Titration : Quantifies chloride content (expected 2:1 HCl ratio) .
  • NMR (¹H/¹³C) : Validates structural integrity, such as piperidine ring protons (δ 2.5–3.5 ppm) and dimethylamino groups (δ 2.2–2.4 ppm) .

Q. How does the compound’s stability vary under different storage conditions?

The dihydrochloride salt is hygroscopic and requires storage in airtight containers at 2–8°C to prevent degradation. Accelerated stability studies (40°C/75% RH for 6 months) show <2% decomposition when protected from light. Aqueous solutions (pH 4–6) are stable for ≤72 hours at room temperature .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

SAR analysis focuses on:

  • Piperidine substitution : Replacing dimethylamino with bulkier groups (e.g., pyrrolidinyl) to modulate receptor binding .
  • Propanoic acid chain length : Shortening the chain (e.g., from C3 to C2) to improve membrane permeability . Computational docking (e.g., AutoDock Vina) identifies key interactions with target proteins, such as hydrogen bonding with the carboxylic acid group .

Q. What computational methods are employed to predict the compound’s reactivity or interaction with biological targets?

  • Quantum chemical calculations : Assess reaction pathways (e.g., protonation states at physiological pH) using Gaussian or ORCA .
  • Molecular dynamics (MD) simulations : Model binding kinetics with receptors (e.g., µs-scale simulations in GROMACS) .
  • Machine learning : Predict solubility or toxicity via platforms like Chemprop, trained on datasets like ChEMBL .

Q. How can researchers address contradictions in reported biological activity data across studies?

  • Meta-analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) and apply statistical weighting to account for variability in cell lines (e.g., HEK293 vs. CHO) .
  • Control standardization : Ensure consistent use of positive controls (e.g., reference inhibitors) and buffer conditions (e.g., pH 7.4 PBS) .

Q. What strategies improve yield in multi-step synthesis of analogs with modified piperidine rings?

  • Flow chemistry : Reduces side reactions (e.g., ring-opening) by controlling residence time and temperature .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during coupling steps .
  • Catalytic optimization : Employ Pd/C or Ni catalysts for hydrogenation steps (≥90% yield at 50 psi H₂) .

Q. How to design analogs of this compound with improved selectivity for specific enzyme isoforms?

  • Crystallography : Resolve co-crystal structures with target enzymes (e.g., CYP450 isoforms) to identify steric clashes .
  • Isotopic labeling : Use ¹⁴C-tracers to study metabolic pathways and off-target interactions .
  • Fragment-based screening : Test truncated analogs (e.g., piperidine-only fragments) to isolate critical binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.